3-(1,3-二甲基吡唑-4-基)-1-苯基吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

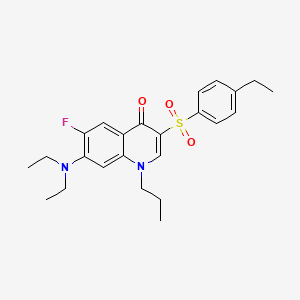

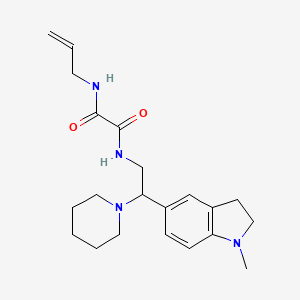

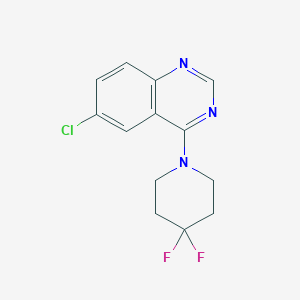

The compound of interest, 3-(1,3-Dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde, is a derivative of the pyrazole class, which is known for its diverse pharmacological activities and its utility in various chemical reactions. Pyrazole derivatives are often used as intermediates in the synthesis of complex molecules and have been studied for their potential in creating nonlinear optical materials, ligands for metal complexes, and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with other reactants in an ionic liquid has been shown to afford pyrazolinones in excellent yield at room temperature . Additionally, the Suzuki–Miyaura cross-coupling reaction and lithiation methods have been employed to functionalize pyrazole derivatives, leading to the generation of compounds that can serve as asymmetric imine ligands . Moreover, aldol condensation reactions have been utilized to synthesize substituted pyrazoles, which are then fully characterized by spectral analysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. Infrared spectroscopy, NMR, and X-ray crystallography have been used to determine the structural and optical properties of these compounds . The frontier molecular orbital analysis and molecular docking studies have provided insights into the charge transfer within the molecule and the potential biological activity, such as phosphodiesterase inhibitory activity .

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. For example, they can react with ethyl 2-aryl-hydrazino-2-chloroacetate to form triazolecarboxylates or with N-(2-hydroxy)ethylimines to yield oxazine derivatives . These reactions expand the utility of pyrazole derivatives in synthesizing heterocyclic compounds with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their stability, reactivity, and potential for supramolecular assembly, are influenced by their substituents and the nature of the functional groups present. Natural bonding orbital analysis has been used to analyze the stability of these molecules, which arises from hyper-conjugative interactions and charge delocalization . The formation of supramolecular structures through hydrogen bonding and other non-covalent interactions has also been reported, which is significant for the development of new materials and pharmaceuticals .

科学研究应用

不对称亚胺和金属配合物的合成

一项研究探索了 4-苯基-1H-吡唑的合成,它可用作不对称亚胺配体和混合金属多核配合物的先驱物。这项研究展示了吡唑衍生物在合成用于金属配位的复杂配体方面的潜力,为无机化学和催化中的各种应用提供了途径 (Olguín 和 Brooker,2011)。

新型杂环合成

另一项研究涉及使用 1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛作为关键组分,合成具有 2-噻吩基吡唑部分的新型噻唑和吡唑啉杂环。这项研究强调了吡唑衍生物在创建各种杂环化合物中的多功能性,这些杂环化合物在药物化学和有机合成中具有重要意义 (Abdel-Wahab 等,2012)。

席夫碱形成

对含吡唑醛的合成(如 1-乙基吡唑-4-甲醛和相关化合物)的研究表明它们在与伯胺形成席夫碱中的效用。这突出了吡唑衍生物在席夫碱化学中的作用,席夫碱化学在有机合成中具有应用,并且可能在药物中具有应用 (Potapov 等,2006)。

吡唑并[3,4-b]吡啶酮体系的开发

一项研究专注于合成 1-苯基-3-(4-烷氧基苯基)吡唑-4-甲醛及其在三组分缩合中的相互作用,从而产生吡唑并[3,4-b]吡啶酮体系。此类研究有助于开发新的基于吡唑的框架,从而扩展了吡唑化学在有机和药物合成中的范围 (Semenenko 等,2020)。

抗菌应用

对新型吡唑衍生物及其抗菌活性的研究突出了这些化合物在开发新型抗菌剂中的潜在用途。这表明吡唑衍生物在针对微生物耐药性的药物研究中具有重要作用 (Al-Ghamdi,2019)。

荧光染料合成

特定的吡唑衍生物与各种化合物的反应产生了具有荧光的供体/受体染料。这表明吡唑衍生物在合成新型荧光材料中的潜力,这些材料可用于材料科学和传感器技术 (Flamholc 等,2018)。

作用机制

Target of Action

Similar pyrazole derivatives have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. Other pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

Related pyrazole derivatives have been found to inhibit cdk2, which leads to the inhibition of cell cycle progression . This could potentially lead to the death of cancer cells or other rapidly dividing cells.

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells.

Result of Action

The inhibition of cdk2 by similar pyrazole derivatives can lead to cell cycle arrest and apoptosis . This could potentially be used for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

属性

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-14(9-18(2)16-11)15-12(10-20)8-19(17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQINHIBBIBXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)